1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNXDTUESVAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-sulfonyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.
Catalysts: A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. The reaction is conducted in a controlled environment to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in the presence of an acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters or amides.
Reduction Products: Sulfides or other reduced forms of the sulfonyl group.
Substitution Products: Substituted thiophenes with different functional groups.
Scientific Research Applications
Biological Activities
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid exhibits several promising biological activities:
Antimicrobial Properties
Research indicates that compounds similar to this compound show significant antimicrobial effects. In particular:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
These findings suggest that the compound may be effective against various bacterial strains, particularly those associated with infections.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes, which is crucial for therapeutic applications:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 0.63 ± 0.001 |
These results indicate that the compound could be explored further for treatments targeting neurological disorders and certain pathogens.
Study on Antibacterial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various piperidine derivatives, including this compound. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the compound's potential in treating bacterial infections .
Enzyme Inhibition Research
Further investigations into enzyme inhibition revealed that derivatives of this compound effectively inhibited urease and acetylcholinesterase, suggesting applications in managing conditions like urinary tract infections and neurodegenerative diseases . Molecular docking studies showed stable interactions with target proteins, elucidating the mechanisms behind its biological activities .
Mechanism of Action
The mechanism by which 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of structurally related piperidine-4-carboxylic acid derivatives:
Functional Group Impact Analysis
- Sulfonyl vs. Carbonyl Linkers: Sulfonyl groups (e.g., in the target compound and ) increase acidity and hydrogen-bond acceptor capacity compared to carbonyl or methylene linkers ().
- Aromatic Moieties : Chlorothiophene (target) offers π-π stacking and halogen bonding, whereas chlorophenyl () or pyridine () substituents alter electronic distribution and solubility .
Biological Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 309.78 g/mol . The structure features a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a carboxylic acid functional group. These structural elements contribute to its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Compounds with similar structures have shown significant antimicrobial activity. For instance, derivatives of piperidine have been tested against various bacterial strains, indicating that the sulfonyl group may enhance their effectiveness .
Anticancer Activity
Studies suggest that the compound may possess anticancer properties. Similar piperidine derivatives have been evaluated for their efficacy against diverse cancer cell lines, showing promise in inhibiting tumor growth. The sulfonyl moiety is believed to interact with enzymes or receptors involved in cancer progression.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research highlights that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, suggesting possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Activity : A study evaluated the antibacterial effects of synthesized piperidine derivatives against multiple bacterial strains, demonstrating significant inhibition rates compared to control groups .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of similar compounds on AChE and urease, revealing promising results that support further exploration of these compounds in therapeutic contexts .
- Cytotoxicity Tests : Research assessing the cytotoxicity of various piperidine derivatives against cancer cell lines indicated that some compounds exhibited low micromolar IC50 values, suggesting strong anticancer potential .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid core with a 5-chlorothiophene-2-sulfonyl chloride derivative. Key steps include:
- Coupling Reaction : Reacting piperidine-4-carboxylic acid with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond.
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for piperidine:sulfonyl chloride) are critical to minimize byproducts like disulfonates .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule structural validation .
- Spectroscopy :
- NMR : H and C NMR to confirm sulfonamide linkage (e.g., sulfonyl group protons at δ 3.5–4.0 ppm) and piperidine ring conformation .
- IR : Characteristic S=O stretches (~1350 cm) and carboxylic acid O-H (~2500–3000 cm) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/0.1% formic acid) and ESI-MS for molecular ion detection .
Q. What preliminary biological screening strategies are appropriate for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against metalloproteases or kinases due to the sulfonamide group’s affinity for zinc ions (e.g., MMP-2/9 inhibition assays) .
- Cellular Uptake : Evaluate membrane permeability using Caco-2 cell monolayers, noting the carboxylic acid’s impact on logP (predicted ~1.5 via ChemAxon) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Strategy : Use Mercury CSD 2.0 to compare experimental data with Cambridge Structural Database entries. Key features:
- Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and sulfonyl groups) that stabilize the crystal lattice .
- Torsion Angles : Measure dihedral angles around the sulfonamide bond to assess rotational flexibility (typically 160–180° in rigid analogs) .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?
- Case Studies :
- Substituent Effects :
- Piperidine Substitution : N-Methylation of piperidine reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., K improvement from 1.2 μM to 0.7 μM) .
Q. How should researchers address contradictory data in solubility and stability studies?
- Troubleshooting Framework :
- pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to measure pKa (carboxylic acid ~3.5; sulfonamide ~9.2) and optimize buffer conditions (pH 6–7 for maximum solubility) .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the sulfonamide bond is a common issue; lyophilization or storage at -20°C in amber vials is recommended .
Q. What computational approaches predict this compound’s interaction with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina to model binding to MMP-9 (PDB: 1L6J). The sulfonyl group coordinates with catalytic Zn, while the piperidine occupies the S1’ pocket .
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the sulfonamide linkage in aqueous vs. membrane environments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
